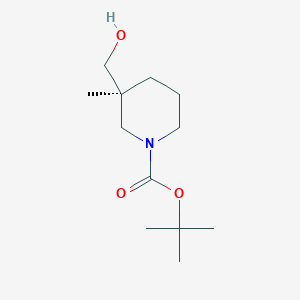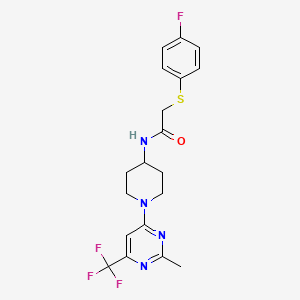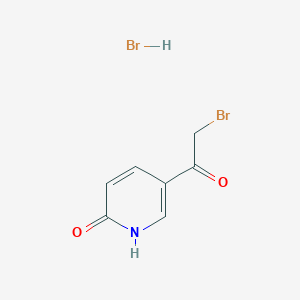
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide” is a compound known for its applications in various chemical processes . It is characterized by its bromoacetyl and pyridine functional groups .
Molecular Structure Analysis
The compound has the chemical formula C7H7Br2NO . It contains bromoacetyl and pyridine functional groups . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The compound is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Aplicaciones Científicas De Investigación
Hyperbranched Poly[bis(alkylene)pyridinium]s Synthesis A study conducted by Monmoton et al. (2008) synthesized 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from 3,5-lutidine. These monomers were poly(N-alkylated) to yield new hyperbranched polyelectrolytes. The reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide was highlighted, demonstrating its utility in creating structured polyelectrolytes with potential applications in material science and catalysis Monmoton et al., 2008.
Bromination Agent for Metal(II) Complexes Raman, Muthuraj, and Ravichandran (2005) explored the use of Pyridinium hydrobromide perbromide as a brominating agent for the Schiff base chelates of various metal ions. Their research provides insight into the versatility of pyridinium hydrobromide derivatives in organic synthesis, particularly in the selective bromination of metal complexes, showcasing its potential in the development of novel coordination compounds Raman, Muthuraj, & Ravichandran, 2005.
Synthesis of 3-(bromomethyl)-5-methylpyridine Hydrobromide Guo, Lu, and Wang (2015) reported an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the production of rupatadine. This method demonstrates the compound's significance in pharmaceutical synthesis, offering a greener alternative to traditional synthetic routes Guo, Lu, & Wang, 2015.
Propiedades
IUPAC Name |
5-(2-bromoacetyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-3-6(10)5-1-2-7(11)9-4-5;/h1-2,4H,3H2,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBNUUQXNVHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)
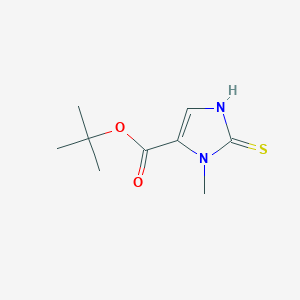
![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)
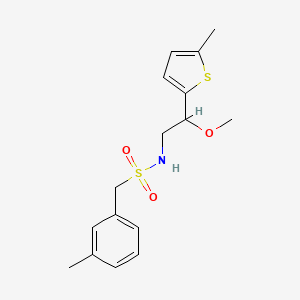
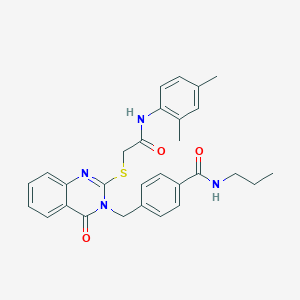
![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)
![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)


